3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol
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Overview
Description
3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol is a chemical compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol typically involves the reaction of 3,3,3-trifluoro-2-hydroxypropanoic acid with aniline derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxypropanoic acid
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- (3,4,5-Trifluorophenyl)acetic acid
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
Uniqueness
Compared to these similar compounds, 3-((3,3,3-Trifluoro-2-hydroxypropyl)amino)phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H10F3NO2 |
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Molecular Weight |
221.18 g/mol |
IUPAC Name |
3-[(3,3,3-trifluoro-2-hydroxypropyl)amino]phenol |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)5-13-6-2-1-3-7(14)4-6/h1-4,8,13-15H,5H2 |
InChI Key |
HAEJMPRMJHHTOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NCC(C(F)(F)F)O |
Origin of Product |
United States |
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